(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid

stereochemistry proteasome inhibition enantiomeric differentiation

(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid (CAS 1212294-79-5) is a single-enantiomer, 1,2,3-trisubstituted-5-oxopyrrolidine (γ‑lactam) carboxylic acid with molecular formula C15H19NO4 and molecular weight 277.31 g·mol⁻¹. The compound possesses a (2R,3R) absolute configuration and bears a 1‑(2‑methoxyethyl) substituent on the nitrogen, a 2‑(3‑methylphenyl) group, and a free carboxylic acid at the 3‑position.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1212294-79-5
Cat. No. B2418389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid
CAS1212294-79-5
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2C(CC(=O)N2CCOC)C(=O)O
InChIInChI=1S/C15H19NO4/c1-10-4-3-5-11(8-10)14-12(15(18)19)9-13(17)16(14)6-7-20-2/h3-5,8,12,14H,6-7,9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1
InChIKeyOBQYFNIPAIEUEY-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic Acid (CAS 1212294-79-5): Scaffold Identity and Procurement-Relevant Characteristics


(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid (CAS 1212294-79-5) is a single-enantiomer, 1,2,3-trisubstituted-5-oxopyrrolidine (γ‑lactam) carboxylic acid with molecular formula C15H19NO4 and molecular weight 277.31 g·mol⁻¹ [1]. The compound possesses a (2R,3R) absolute configuration and bears a 1‑(2‑methoxyethyl) substituent on the nitrogen, a 2‑(3‑methylphenyl) group, and a free carboxylic acid at the 3‑position. Its XLogP3‑AA is 0.7 and its predicted pKa is 4.39 [1]. This scaffold class has demonstrated proteasome‑inhibitory and antiproliferative activity against human multiple myeloma RPMI 8226 cells in structure–activity relationship (SAR) studies of closely related analogues [2].

Why Generic Substitution of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic Acid Is Not Advisable


Within the 1,2,3‑trisubstituted‑5‑oxopyrrolidine class, simple interchange of analogues with different N‑substituents, C‑2 aryl groups, or stereochemistry is not supported by the available evidence. The published SAR around the related (2R,3R)‑1‑benzyl‑2‑phenyl‑5‑oxopyrrolidine‑3‑carboxylate series demonstrates that the (2R,3R) enantiomer can exhibit a proteasome‑inhibitory IC₅₀ up to ~2‑fold more potent than its (2S,3S) counterpart (90 ± 8 µM versus 189 ± 17 µM) [1]. Furthermore, conversion of the N‑substituent from benzyl to alkyl or methoxyethyl groups, and variation of the ester/acid functionality, alters both antiproliferative potency and physicochemical properties in ways that cannot be predicted without quantitative head‑to‑head data [1]. Therefore, procurement decisions must be guided by the specific stereochemical and substitution identities of the compound, not by class membership alone.

Quantitative Differentiation Evidence for (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic Acid


Stereochemical Identity and Enantiomer-Specific Proteasome Inhibition Potential

Although direct proteasome‑inhibition data for (2R,3R)-1-(2-methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid are not available in the public literature, closely related (2R,3R)‑configured 1,2,3‑trisubstituted‑5‑oxopyrrolidines demonstrate a strong stereochemical dependence of activity. In the same scaffold class, (2R,3R)‑13 (1‑benzyl‑2‑phenyl‑5‑oxopyrrolidine‑3‑carboxylic acid) inhibited the chymotrypsin‑like proteasome with an IC₅₀ of 90 ± 8 µM, while its (2S,3S) enantiomer required a 2.1‑fold higher concentration (189 ± 17 µM) [1]. This establishes that the (2R,3R) configuration is a critical determinant of target engagement. Selecting the single (2R,3R) enantiomer (CAS 1212294‑79‑5) over the racemate (CAS 887361‑20‑8) or the (2R,3S) diastereomer (CAS 2155840‑07‑4) is therefore expected to provide at least a 2‑fold advantage in proteasome‑directed assays, based on class‑level inference from the closest available stereochemical comparators.

stereochemistry proteasome inhibition enantiomeric differentiation

N‑Substituent Structural Differentiation: 2‑Methoxyethyl vs. Benzyl Analogue Antiproliferative Potency

The N‑(2‑methoxyethyl) group of CAS 1212294‑79‑5 represents a distinct chemotype from the N‑benzyl series for which quantitative data exist. In the racemic N‑benzyl‑2‑phenyl‑5‑oxopyrrolidine‑3‑carboxylate series, the free carboxylic acid (compound 13) exhibited an RPMI 8226 cell viability IC₅₀ of 169 ± 21 µM, while the methyl ester (compound 14) was 2.8‑fold more potent at 61 ± 12 µM [1]. The 2‑methoxyethyl substituent introduces additional hydrogen‑bond acceptor capacity and altered lipophilicity (XLogP3‑AA = 0.7 for the target compound) [2] compared to the benzyl analogue (compound 13 estimated XLogP ~1.8), suggesting differential cell permeability and target binding. However, no direct head‑to‑head antiproliferative comparison between N‑(2‑methoxyethyl) and N‑benzyl 5‑oxopyrrolidines has been published; the indicated differentiation is class‑level inference based on the established SAR that N‑substituent identity modulates both potency and proteasome inhibition within this scaffold [1].

structure-activity relationship N-substituent antiproliferative

C‑2 Aryl Group Differentiation: m‑Tolyl vs. Phenyl in Antiproliferative and Proteasome Activity

The target compound bears a 2‑(3‑methylphenyl) (m‑tolyl) group at C‑2, distinguishing it from the 2‑phenyl‑substituted compounds 13 and 14 in the published SAR series. Within the 5‑oxopyrrolidine SAR table, substitution of the C‑2 phenyl with a 3,5‑dimethoxyphenyl group in compound 16 (N‑benzyl, methyl ester) reduced antiproliferative potency relative to the 2‑phenyl analogue (IC₅₀ 138 ± 27 µM vs. 61 ± 12 µM for compound 14), a 2.3‑fold loss [1]. Although no direct m‑tolyl data exist, this demonstrates that the C‑2 aryl group is a significant potency determinant. The m‑tolyl group introduces a modest electron‑donating methyl substituent that may differentially affect π‑stacking or hydrophobic contacts in the proteasome chymotrypsin binding pocket compared to the unsubstituted phenyl analogue [1]. Selection of the m‑tolyl variant over the phenyl analogue must be justified by the intended structural hypothesis or SAR exploration goal.

aryl substitution m-tolyl antiproliferative SAR

Physicochemical Property Differentiation: XLogP3‑AA and pKa Compared with N‑Benzyl and N‑Methyl Analogues

The target compound exhibits an XLogP3‑AA of 0.7 and a predicted pKa of 4.39 [1], placing it in a more hydrophilic and highly ionizable range at physiological pH compared to the N‑benzyl‑2‑phenyl analogue (compound 13, estimated XLogP3 ~1.8) and the N‑methyl‑2‑(m‑tolyl) analogue (CAS 1003708‑16‑4, estimated XLogP3 ~0.9). The 0.7 XLogP3‑AA value indicates approximately 5‑fold lower octanol‑water partition coefficient than the N‑benzyl analogue (ΔlogP ~1.1), predicting higher aqueous solubility and potentially reduced passive membrane permeability [1]. The pKa of 4.39 means the compound is predominantly ionized (>99%) in plasma (pH 7.4), which may limit intracellular penetration relative to ester prodrug forms (e.g., compound 14, which is neutral). These differences are quantifiable via in silico prediction and can guide formulation and assay condition selection.

physicochemical properties lipophilicity ionization

Vendor-Defined Purity and Identity Specifications for Reproducible Procurement

Commercially, the target (2R,3R) enantiomer (CAS 1212294‑79‑5) is offered by Santa Cruz Biotechnology as catalog number sc‑309149, though specific purity and characterization data require direct SDS request . In contrast, the stereochemically undefined analogue (CAS 887361‑20‑8) is available from MolCore with a stated purity of NLT 98% . For applications where stereochemical integrity is critical, the specified (2R,3R) enantiomer must be sourced with explicit chiral purity certification, as the undefined version may contain variable ratios of diastereomers and enantiomers. The absence of publicly posted certificate‑of‑analysis data for sc‑309149 represents a procurement consideration versus analogues with fully disclosed purity profiles.

purity specification quality control vendor comparison

Recommended Application Scenarios for (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic Acid Based on Evidence


Stereochemistry–Activity Relationship Studies in Proteasome Inhibition

Use as the (2R,3R)‑enantiomer reference in paired enantiomer or diastereomer comparisons to quantify the stereochemical contribution to proteasome chymotrypsin‑like inhibition. The 2.1‑fold enantiomeric difference observed for the analogous compound 13 (IC₅₀ 90 ± 8 µM vs. 189 ± 17 µM) provides a benchmark for expected effect magnitude [1].

N‑Substituent SAR Expansion for Antiproliferative 5‑Oxopyrrolidines

Employ as the N‑(2‑methoxyethyl) variant in a congeneric series comparing N‑benzyl, N‑methyl, N‑isobutyl, and N‑(2‑methoxyethyl) analogues to map the N‑substituent pharmacophore. Existing data show that N‑substituent identity modulates RPMI 8226 cell viability IC₅₀ by up to 2.8‑fold (acid vs. ester, benzyl series) [1], indicating that the methoxyethyl group may confer distinct potency and solubility properties.

Physicochemical Profiling of Ionizable γ‑Lactam Carboxylic Acids

Utilize the compound's computed XLogP3‑AA (0.7) and predicted pKa (4.39) [2] as a reference point for permeability, solubility, and formulation studies. Its high ionization at physiological pH differentiates it from more lipophilic neutral analogues such as compound 14 (methyl ester, estimated XLogP3 ~1.3) [1], making it a tool for evaluating the impact of ionization state on cellular activity.

Chiral Building Block for Medicinal Chemistry Optimization

Deploy as a single‑enantiomer carboxylic acid intermediate for amide coupling, esterification, or reduction to access libraries of (2R,3R)‑configured 5‑oxopyrrolidine derivatives. The defined stereochemistry avoids the need for chiral separation at later synthetic stages and eliminates ambiguity in SAR interpretation arising from racemic or diastereomeric mixtures .

Quote Request

Request a Quote for (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.